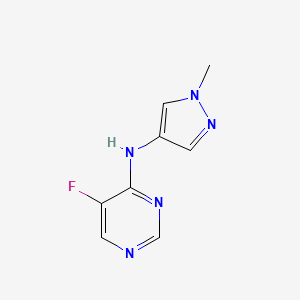
N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorogenic Dyes Synthesis
A study by Zaitseva et al. (2020) explored the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with an acetamide substituent at the imidazolone ring using selenium dioxide. This process leads to the formation of a six-membered imide ring, producing compounds that exhibit significant shifts in absorption and emission maxima. These shifts suggest potential use as fluorogenic dyes, indicating a novel application in the synthesis of compounds for fluorescence-based techniques and imaging technologies (Zaitseva et al., 2020).
Antiviral Research
Hamdouchi et al. (1999) designed a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines structurally related to antiviral agents. These compounds were synthesized for testing as antirhinovirus agents, demonstrating the compound's relevance in the development of new antiviral drugs. This work showcases the application of such compounds in medical research focused on combating viral infections (Hamdouchi et al., 1999).
Histamine H4 Receptor Agonists
A study by Igel et al. (2009) identified 3-(1H-Imidazol-4-yl)propylguanidine as a potent partial agonist at the human histamine H3 and H4 receptors. By acylating the guanidine group, researchers developed a potent full agonist at the H4 receptor with significant selectivity. This research highlights the compound's utility in developing therapies targeting histamine receptors, potentially for treating allergic reactions or immune system disorders (Igel et al., 2009).
Biotransformation in Alkane-Oxidizing Bacteria
Mikolasch et al. (2003) explored the ability of alkane-oxidizing bacteria to transform N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide into imidazol-2-yl amino acids. This process has implications for pharmaceutical applications, demonstrating the compound's role in producing bioactive molecules through microbial biotransformation (Mikolasch et al., 2003).
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-11-3-5-16-13(17-11)20-9-12(19)15-4-2-7-18-8-6-14-10-18/h3,5-6,8,10H,2,4,7,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIRVBLIFYJXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2663549.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2663551.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2663553.png)
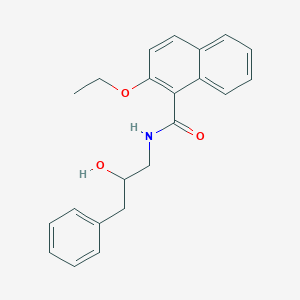
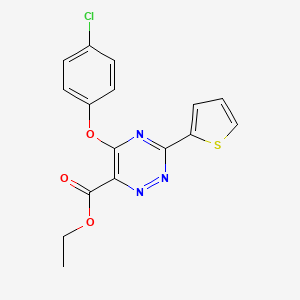
![3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2663558.png)
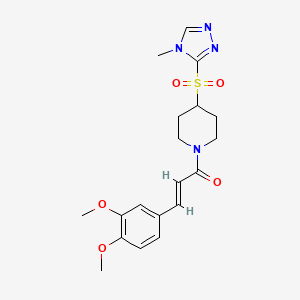
![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663561.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B2663562.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2663563.png)
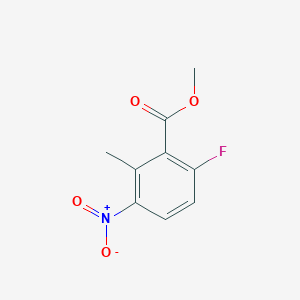
![[1-(difluoromethyl)-1H-indol-3-yl]methanamine](/img/structure/B2663566.png)
